2-Fluoro-4-(trifluoromethyl)-2-vinyl-1-1-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-(trifluoromethyl)-2-vinyl-1-1-biphenyl is an organic compound that features a biphenyl core substituted with fluorine, trifluoromethyl, and vinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(trifluoromethyl)-2-vinyl-1-1-biphenyl can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the biphenyl core.
Scientific Research Applications
2-Fluoro-4-(trifluoromethyl)-2-vinyl-1-1-biphenyl has several scientific research applications:
Biology: The compound can be used in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Industry: The compound is used in the production of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 2-Fluoro-4-(trifluoromethyl)-2-vinyl-1-1-biphenyl exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: This compound also contains fluorine and trifluoromethyl groups and is used in similar applications.
2-Fluoro-4-(trifluoromethyl)benzonitrile: Another related compound with applications in organic synthesis and materials science.
Uniqueness
2-Fluoro-4-(trifluoromethyl)-2-vinyl-1-1-biphenyl is unique due to the presence of the vinyl group, which provides additional reactivity and versatility in chemical transformations. This makes it a valuable intermediate in the synthesis of more complex molecules and materials.
Properties
Molecular Formula |
C15H10F4 |
---|---|
Molecular Weight |
266.23 g/mol |
IUPAC Name |
2-ethenyl-1-(2-fluorophenyl)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C15H10F4/c1-2-10-9-11(15(17,18)19)7-8-12(10)13-5-3-4-6-14(13)16/h2-9H,1H2 |
InChI Key |
IWFPJLUCOTURAZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C=CC(=C1)C(F)(F)F)C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.